3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound that contains both piperazine and pyrazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile typically involves multi-step procedures. One common method includes the reaction of pyrazine-2-carbonitrile with piperazine derivatives under controlled conditions. The reaction often requires the use of solvents like toluene and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing drugs with potential antibacterial, antiviral, and anticancer properties.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as conductivity and fluorescence.
Wirkmechanismus
The mechanism of action of 3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Piperazin-1-yl)pyrazine-2-carbonitrile: This compound shares a similar structure but lacks the cyanomethyl group, which may affect its reactivity and biological activity.
3-(4-Benzylpiperazin-1-yl)pyrazine-2-carbonitrile: This derivative has a benzyl group instead of a cyanomethyl group, leading to different chemical and biological properties.
Uniqueness
3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile is unique due to the presence of both cyanomethyl and piperazine moieties, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable scaffold for drug development and other applications .
Eigenschaften
Molekularformel |
C11H12N6 |
---|---|
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
3-[4-(cyanomethyl)piperazin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H12N6/c12-1-4-16-5-7-17(8-6-16)11-10(9-13)14-2-3-15-11/h2-3H,4-8H2 |
InChI-Schlüssel |
LJFINUIWAJMKBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC#N)C2=NC=CN=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.